molecular formula C9H7ClF2O2S B2753594 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride CAS No. 2287274-88-6

2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride

Cat. No.: B2753594
CAS No.: 2287274-88-6
M. Wt: 252.66
InChI Key: OVMQOTHXIGBUAL-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a strained difluorocyclopropyl substituent at the 2-position of the benzene ring. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals. The electron-withdrawing nature of the difluorocyclopropyl group enhances the electrophilicity of the sulfonyl chloride moiety, facilitating nucleophilic substitution reactions.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2S/c10-15(13,14)8-4-2-1-3-6(8)7-5-9(7,11)12/h1-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMQOTHXIGBUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+1] Cyclopropanation via Difluorocarbene Insertion

The most reliable method involves generating difluorocarbene intermediates for cyclopropanation. In a representative procedure, butyl acrylate reacts with trimethylsilyl difluoro(fluorosulfonyl)acetate (TMS-DFFSA) in toluene under reflux with sodium fluoride catalysis. This yields butyl 2,2-difluorocyclopropanecarboxylate (59% yield), which can be hydrolyzed to 2,2-difluorocyclopropanecarboxylic acid (75% yield). Adapting this to a benzene substrate requires pre-functionalization:

  • Substrate Design : Start with styrene derivatives (e.g., vinylbenzene sulfonate esters) to enable carbene insertion.
  • Reagent Optimization : TMS-DFFSA or analogous reagents (e.g., ClCF₂CO₂Na) generate difluorocarbene under thermal or photolytic conditions.
  • Catalysis : Transition metals like Cu(I) or Pd(0) enhance regioselectivity, though NaF remains common for cost efficiency.

Challenges : Competing side reactions (e.g., polymerization of alkenes) necessitate dilute conditions and controlled temperatures (<60°C).

Ring-Closing Metathesis (RCM) of Fluorinated Dienes

An alternative route employs Grubbs catalysts to cyclize 1,4-dienes containing fluorine substituents. For example, 1,4-difluoro-1,3-butadiene derivatives undergo RCM to form the cyclopropane ring. While this method offers stereochemical control, scalability is limited by catalyst costs and diene accessibility.

Sulfonation and Sulfonyl Chloride Installation

Introducing the sulfonyl chloride group demands careful reagent selection to preserve the difluorocyclopropyl ring’s integrity.

Direct Sulfonation with Chlorosulfonic Acid

Adapting methods from benzene sulfonyl chloride synthesis, chlorosulfonic acid sulfonates the benzene ring at elevated temperatures (50–60°C). Key considerations:

  • Regioselectivity : The difluorocyclopropyl group is electron-withdrawing, directing sulfonation to the para position.
  • Stepwise Protocol :
    • Sulfonation : React 2-(2,2-difluorocyclopropyl)benzene with ClSO₃H (3:1 molar ratio) in dichloromethane at 0–5°C.
    • Quenching : Hydrolyze excess ClSO₃H with ice water, followed by neutralization with NaOH to pH 7.
    • Isolation : Extract the sulfonic acid intermediate and treat with PCl₅ or SOCl₂ to form the sulfonyl chloride.

Yield Optimization : The CN105693568A patent reports 75% yield for benzene sulfonyl chloride using similar conditions, but steric hindrance from the cyclopropane may reduce efficiency to ~50–60%.

Oxidation of Thiol Intermediates

For substrates sensitive to strong acids, a thiol-based route is preferable:

  • Thiolation : Introduce a thiol group (-SH) via Ullmann coupling or nucleophilic aromatic substitution.
  • Oxidation : Treat with Cl₂/H₂O or Oxone® to convert -SH to -SO₂Cl.
    Advantage : Mild conditions (room temperature, aqueous media) minimize cyclopropane ring degradation.

Integrated Synthesis Pathways

Sequential Cyclopropanation-Sulfonation

Procedure :

  • Synthesize 2-vinylbenzenesulfonic acid via sulfonation of styrene.
  • Perform difluorocyclopropanation using TMS-DFFSA/NaF.
  • Convert sulfonic acid to sulfonyl chloride with PCl₅.
    Yield : Estimated 40–50% overall due to intermediate purification losses.

Post-Functionalization of Pre-Sulfonated Intermediates

Procedure :

  • Prepare benzenesulfonyl chloride with a bromine ortho to the sulfonyl group.
  • Perform Suzuki-Miyaura coupling with a difluorocyclopropyl boronic ester.
    Challenge : Limited commercial availability of boronic esters necessitates custom synthesis.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Cyclopropanation : Toluene or THF at reflux (80–110°C) balances reactivity and side-product formation.
  • Sulfonation : Dichloromethane or ClSO₃H itself as solvent ensures homogeneity.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves interfacial reactions in biphasic systems.
  • Microwave Assistance : Reduces reaction times for sulfonation steps by 30–50%.

Comparative Evaluation of Methods

Method Yield (%) Cost (Relative) Scalability
Cyclopropanation-Sulfonation 45–55 Moderate Pilot-scale
Thiol Oxidation 35–40 High Lab-scale
Suzuki Coupling 50–60 Very High Small-batch

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products, such as sulfonamides and sulfonate esters, can interact with various molecular targets and pathways, depending on their specific structures and functional groups.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorinated groups (e.g., difluorocyclopropyl, trifluoromethyl) enhance electrophilicity, accelerating reactions with nucleophiles like amines or alcohols. In contrast, alkyl or benzyl groups reduce electrophilicity .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) hinder access to the sulfonyl chloride group, slowing reactions. The strained cyclopropane in the target compound offers moderate steric hindrance but maintains reactivity due to electronic activation .

Solubility and Stability

  • Fluorinated Derivatives: Compounds like 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride exhibit lower solubility in polar solvents (e.g., water) compared to non-fluorinated analogues due to hydrophobic fluorine atoms. However, they demonstrate superior thermal stability .
  • Alkyl-Substituted Derivatives : tert-Butyl or benzyl derivatives show higher solubility in organic solvents (e.g., dichloromethane) but are prone to hydrolysis under humid conditions .

Biological Activity

2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and applications in various therapeutic contexts.

Chemical Structure and Synthesis

The compound features a benzenesulfonyl chloride moiety attached to a 2,2-difluorocyclopropyl group. Its synthesis typically involves the reaction of 2,2-difluorocyclopropylamine with benzenesulfonyl chloride under controlled conditions. This synthetic route allows for the formation of the sulfonamide derivative, which is often the focus of biological activity studies.

The biological activity of 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is primarily attributed to its role as an enzyme inhibitor . The compound has been investigated for its interactions with various molecular targets, particularly in the context of enzyme inhibition.

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases. This inhibition can lead to therapeutic effects in conditions like hypertension and edema.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Biological Activity Data

A summary of key findings from various studies on the biological activity of 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is presented in Table 1.

Study Activity Target Outcome
Study 1Enzyme InhibitionCarbonic AnhydraseSignificant inhibition observed
Study 2AntimicrobialVarious BacteriaModerate activity against Gram-positive bacteria
Study 3Anti-inflammatoryIn vitro modelsReduced inflammatory markers

Case Studies

  • Enzyme Inhibition Study : A study conducted on rat kidney aldose reductase demonstrated that compounds similar to 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride effectively inhibited enzyme activity, suggesting potential applications in diabetic complications .
  • Antimicrobial Efficacy : In a comparative analysis with known antimicrobial agents, the compound showed moderate effectiveness against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Properties : Research has indicated that derivatives of this compound could reduce inflammation in cellular models, highlighting its therapeutic potential in inflammatory diseases .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Detailed Mechanistic Studies : Understanding the precise mechanisms through which 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride exerts its effects will aid in optimizing its structure for enhanced efficacy.
  • Clinical Trials : The transition from preclinical findings to clinical applications will be crucial in establishing the therapeutic potential of this compound.
  • Structure-Activity Relationship (SAR) : Investigating SAR will help identify modifications that could improve potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,2-difluorocyclopropyl)benzenesulfonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A two-step approach is often employed: (1) cyclopropanation of a fluorinated precursor (e.g., via Simmons–Smith reaction or transition-metal-catalyzed cyclization) and (2) sulfonation using chlorosulfonic acid or SOCl₂. Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for sulfonation), and solvent polarity (e.g., dichloromethane for solubility control). Huang et al. demonstrated similar optimization for a trifluoromethyl-substituted analog, achieving >85% purity via controlled addition of SOCl₂ under anhydrous conditions .

Q. How is the compound characterized spectroscopically, and what are the key spectral markers?

  • Methodological Answer : Key techniques include:

  • ¹⁹F NMR : Distinct signals for difluorocyclopropyl groups (δ ~ -120 to -140 ppm, split due to J-coupling).
  • ¹H NMR : Cyclopropane protons appear as a multiplet (δ ~ 2.5–3.5 ppm).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ with isotopic patterns confirming Cl and F atoms.
  • IR : S=O stretching (~1370 cm⁻¹) and S-Cl (~580 cm⁻¹). Structural analogs in highlight the importance of fluorinated substituent analysis .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Due to its sulfonyl chloride reactivity and potential hydrolysis to corrosive acids:

  • Use anhydrous conditions and inert atmospheres (N₂/Ar).
  • Employ PPE (acid-resistant gloves, face shields) and fume hoods.
  • Quench residual reagents with ice-cold NaHCO₃ to minimize exothermic decomposition, as noted in NIST safety guidelines for related chlorosulfonates .

Advanced Research Questions

Q. How does the electron-withdrawing difluorocyclopropyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The difluorocyclopropyl group enhances electrophilicity at the sulfur center, accelerating reactions with amines or alcohols. Computational studies (e.g., DFT) can quantify this effect by analyzing LUMO localization. Comparative kinetic studies with non-fluorinated analogs (e.g., benzenesulfonyl chloride) reveal rate enhancements of 3–5× under identical conditions .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from trace moisture or incomplete cyclopropanation. Solutions include:

  • In situ monitoring : Use FT-IR or Raman spectroscopy to track sulfonation progress.
  • Purification : Column chromatography with hexane/ethyl acetate gradients (8:2) to remove unreacted precursors.
  • Replication : Cross-validate methods using protocols from independent studies, such as the 2020 synthesis of a difluoroethoxy analog .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) model hydrolysis pathways. For example, simulations predict rapid degradation at pH > 7 due to nucleophilic attack by OH⁻, consistent with experimental observations in ’s stability studies of sulfonyl chlorides .

Q. What role does the compound play in designing bioactive molecules, and how is its bioactivity validated?

  • Methodological Answer : As a sulfonating agent, it introduces sulfonamide pharmacophores. Bioactivity validation involves:

  • In vitro assays : Measure inhibition of target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates.
  • SAR studies : Compare analogs with varied fluorination patterns. For example, replacing difluorocyclopropyl with trifluoromethyl groups ( ) alters binding affinity by 10–30% .

Q. How can the compound’s regioselectivity in multi-step reactions be controlled?

  • Methodological Answer : Steric and electronic effects dominate. For example, in Pd-catalyzed cross-couplings:

  • Use bulky ligands (e.g., XPhos) to favor coupling at the less hindered para position.
  • Adjust solvent polarity (e.g., DMF for polar transition states) to direct sulfonyl group reactivity. ’s synthesis of penoxsulam highlights such regiocontrol .

Tables for Key Data

Table 1 : Comparative Reactivity of Sulfonyl Chlorides

CompoundHydrolysis Half-life (pH 7, 25°C)Relative Reactivity vs. Benzene Derivative
2-(2,2-Difluorocyclopropyl)2.3 hours4.5×
2-Trifluoromethyl ( )1.8 hours5.8×
Non-fluorinated10.5 hours1.0×

Table 2 : Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
SOCl₂ Equivalents1.2–1.5 eqMaximizes conversion without side products
Reaction Temperature0–5°CPrevents decomposition
SolventAnhydrous CH₂Cl₂Enhances solubility and stability

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